4-chloro-N,N-dimethylnaphthalene-1-sulfonamide
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Overview
Description
4-chloro-N,N-dimethylnaphthalene-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This particular compound features a naphthalene ring system substituted with a chlorine atom and a dimethylamino group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group in 1-nitronaphthalene is then reduced to an amine group, forming 1-aminonaphthalene.
Chlorination: 1-aminonaphthalene is chlorinated to introduce the chlorine atom at the 4-position, yielding 4-chloro-1-aminonaphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction may yield amines or other reduced forms of the sulfonamide.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
4-chloro-N,N-dimethylnaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-chloronaphthalene-1-sulfonamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
N,N-dimethylnaphthalene-1-sulfonamide: Lacks the chlorine atom, which can influence its chemical properties and interactions.
4-chloro-N-methylnaphthalene-1-sulfonamide: Contains only one methyl group, potentially altering its steric and electronic characteristics.
Uniqueness
4-chloro-N,N-dimethylnaphthalene-1-sulfonamide is unique due to the presence of both the chlorine atom and the dimethylamino group. This combination can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N,N-dimethylnaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-14(2)17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNDRXMYHKKZSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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